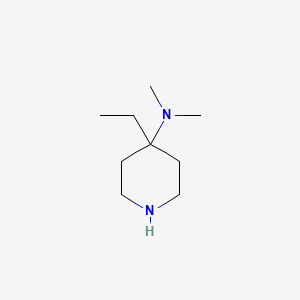

4-ethyl-N,N-dimethylpiperidin-4-amine

Description

Propriétés

IUPAC Name |

4-ethyl-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-9(11(2)3)5-7-10-8-6-9/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXPEJJQOYNWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N,N-dimethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-piperidone with ethyl iodide and dimethylamine under basic conditions .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethyl-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Typical reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Various secondary and tertiary amines.

Substitution: Substituted piperidine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 4-ethyl-N,N-dimethylpiperidin-4-amine span several areas, particularly in medicinal chemistry, pharmacology, and biotechnology.

Drug Development

This compound serves as a building block for synthesizing drugs targeting neurological disorders. Its interaction with neurotransmitter systems, particularly acetylcholine and dopamine pathways, positions it as a candidate for further pharmacological exploration. Research indicates that compounds with similar structures have shown promise in treating conditions such as anxiety and depression due to their modulatory effects on neurotransmitter release .

Studies have demonstrated that this compound interacts with various biological targets. For example, it has been investigated for its potential inhibitory effects on enzymes involved in disease pathways, such as those related to Leishmania and Plasmodium falciparum . Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic potential.

Buffering Agent in Cell Cultures

In biological research, this compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within the optimal range (6-8.5). This application is essential for ensuring the stability and viability of cells during experimental procedures .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylpiperidin-4-amine | Dimethyl substitution at nitrogen | Commonly used in organic synthesis |

| 1-Methyl-4-(methylamino)piperidine | Methyl substitution at nitrogen | Exhibits different biological activities |

| N,N-Diethylpiperidin-4-amines | Diethyl substitution | Potentially different pharmacokinetics |

| 4-Dimethylaminopiperidine | Dimethyl substitution on piperidine | Known for catalytic applications |

The specific substitution pattern in this compound enhances its reactivity compared to other derivatives, making it a candidate for further investigation in drug development .

Case Studies

Several studies highlight the applications of this compound:

- Neurological Disorders : Research has focused on synthesizing derivatives of this compound to enhance its efficacy against neurological disorders. These studies include high-throughput screening methods to identify compounds with selective activity against specific targets within the central nervous system .

- Antiparasitic Activity : Investigations into its effectiveness against Leishmania species have revealed potential inhibitory effects on critical enzymes necessary for parasite survival. The structure-guided approach has led to increased potency in related compounds, demonstrating the importance of structural modifications .

- Cell Culture Applications : As a buffering agent, this compound has been pivotal in maintaining optimal conditions for cell growth and experimentation in various biological assays, thus supporting research across multiple disciplines .

Mécanisme D'action

The mechanism of action of 4-ethyl-N,N-dimethylpiperidin-4-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a piperidine ring.

4-(Dimethylamino)pyridine: Another related compound with a pyridine ring.

Uniqueness

4-Ethyl-N,N-dimethylpiperidin-4-amine is unique due to its piperidine ring structure, which imparts different chemical properties and reactivity compared to its pyridine analogs .

Activité Biologique

4-Ethyl-N,N-dimethylpiperidin-4-amine, a piperidine derivative, has garnered attention for its potential biological activities. This compound is structurally related to other piperidine derivatives known for their pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Neurotransmitter Receptors : Piperidine derivatives often modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. The compound may act as an antagonist or agonist at these receptors, influencing neurological functions.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer’s.

- Antiviral Properties : Some studies suggest that piperidine derivatives can inhibit viral replication, potentially through interference with viral entry or replication processes.

Anticancer Activity

Recent studies have demonstrated that piperidine derivatives exhibit anticancer properties. For instance, a derivative similar to this compound showed significant cytotoxicity against various cancer cell lines (e.g., FaDu hypopharyngeal tumor cells), indicating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | FaDu (hypopharyngeal) | 10.5 |

| Reference Drug (Bleomycin) | FaDu | 15.0 |

Neuroprotective Effects

The compound's ability to inhibit cholinesterases suggests potential benefits in treating neurodegenerative diseases. In vitro studies indicated that it could enhance acetylcholine levels in synaptic clefts, thereby improving cognitive function in models of Alzheimer’s disease .

Case Studies

- Alzheimer’s Disease Model : In a study involving transgenic mice models of Alzheimer’s disease, administration of piperidine derivatives resulted in improved memory and reduced amyloid plaque formation. This supports the hypothesis that compounds like this compound may have therapeutic applications in neurodegenerative disorders .

- Dengue Virus Inhibition : Research indicated that certain piperidine derivatives could inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). The findings suggest that structural modifications similar to those in this compound may enhance antiviral efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.